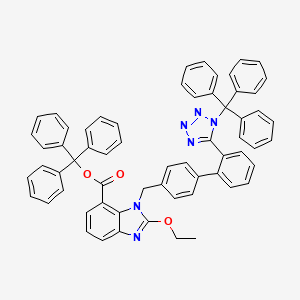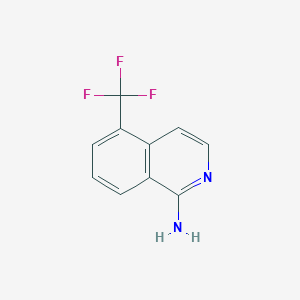
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is a coordination compound with the molecular formula C28H44NiPS4 This compound is known for its unique structure, where the nickel (III) ion is coordinated with two benzene-1,2-dithiolato ligands and a tetra-n-butylphosphonium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX typically involves the reaction of nickel salts with benzene-1,2-dithiol in the presence of tetra-n-butylphosphonium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this complex include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce lower oxidation state species.
科学研究应用
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s redox properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is explored for its use in materials science, particularly in the development of conductive materials and sensors.
作用机制
The mechanism by which TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX exerts its effects is primarily through its ability to undergo redox reactions The nickel center can alternate between different oxidation states, facilitating electron transfer processes
相似化合物的比较
Similar Compounds
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (II) COMPLEX: Similar structure but with nickel in the +2 oxidation state.
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)COPPER (III) COMPLEX:
Uniqueness
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is unique due to its specific coordination environment and the redox flexibility of the nickel center. This makes it particularly valuable in catalytic applications and in studies of electron transfer processes.
属性
CAS 编号 |
112527-20-5 |
|---|---|
分子式 |
C28H44NiPS4 |
分子量 |
598.58 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
